molecular formula C16H9BrClNO2 B1292883 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932796-23-1

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B1292883
CAS No.: 932796-23-1
M. Wt: 362.6 g/mol
InChI Key: UEYRXZBCYPCXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 4-position

Scientific Research Applications

2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Bromination: The introduction of the bromophenyl group can be achieved through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of bromobenzene with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various halogenated quinoline derivatives.

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
  • 3-(3-Bromophenyl)propionic acid
  • 3-Bromophenylacetic acid

Comparison:

  • 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is unique due to the presence of both bromophenyl and chloroquinoline groups, which may confer distinct chemical and biological properties.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has a similar structure but with a fluorine atom, which can affect its reactivity and biological activity.
  • 3-(3-Bromophenyl)propionic acid and 3-Bromophenylacetic acid are simpler compounds with different functional groups, leading to different applications and properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYRXZBCYPCXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.